molecular formula C23H22O7 B2468771 8-ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-24-5

8-ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No. B2468771
CAS RN: 690214-24-5
M. Wt: 410.422
InChI Key: WTFFTUXCFACHPF-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the Claisen−Schmidt condensation reaction . This reaction aims to obtain medium to high yield chalconic derivatives . Studies for the synthesis of new chalcone molecules aim at the structural manipulation of aromatic rings, as well as the replacement of rings by heterocycles, and combination through chemical reactions of synthesized structures with other molecules, in order to enhance biological activity .

Scientific Research Applications

Antibacterial and Antioxidant Properties

  • The compound has shown significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa 27853, indicating its potential as an antibacterial agent (Al-ayed, 2011).
  • Additionally, it exhibits antioxidant activities of varying extents, suggesting its use as an antioxidant (Al-ayed, 2011).

Antiproliferative Activity

  • Synthesized derivatives of this compound have demonstrated moderate cytotoxicity against human epithelial lung carcinoma cells, A549, highlighting its potential in antiproliferative applications (Nurieva et al., 2015).

Antimicrobial Activity

  • When combined with certain metal complexes, this compound shows enhanced antimicrobial activity, suggesting its use in developing new antimicrobial agents (Vyas et al., 2009).

Antitumor Agent

  • A structurally similar compound, 6-bromo-8-ethoxy-3-nitro-2H-chromene, derived from this class, has shown potent antiproliferative activities and potential as an antitumor agent (Yin et al., 2013).

Application in Synthesis

  • It is used in the synthesis of novel compounds with potential applications in diverse fields, including pharmaceuticals and materials science (Graham & Doyle, 2012).

Plant Growth Promotion

  • Novel quinolinyl chalcones synthesized from this compound have been shown to promote plant growth, indicating its potential use in agriculture (Hassan et al., 2020).

Radiochemical Synthesis

  • A radiolabeled version of a related compound, 8-ethoxy-2-(4-[18 F]fluorophenyl)-3-nitro-2H-chromene, has been developed, possibly for use in medical imaging or as a research tool (Liu et al., 2017).

properties

IUPAC Name

8-ethoxy-3-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-5-29-19-8-6-7-15-13-16(23(25)30-20(15)19)17(24)11-9-14-10-12-18(26-2)22(28-4)21(14)27-3/h6-13H,5H2,1-4H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFFTUXCFACHPF-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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